molecular formula C23H21N3O2 B3483274 N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-3-ethoxybenzamide

N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-3-ethoxybenzamide

Cat. No.: B3483274
M. Wt: 371.4 g/mol
InChI Key: MRHKUJUDPHCEGY-UHFFFAOYSA-N
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Description

N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-3-ethoxybenzamide is an organic compound belonging to the class of benzimidazoles Benzimidazoles are heterocyclic aromatic organic compounds that contain a benzene ring fused to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-3-ethoxybenzamide typically involves the reaction of 2-methyl-3-nitrobenzoic acid with o-phenylenediamine to form the benzimidazole core. This intermediate is then reacted with 3-ethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-3-ethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The benzimidazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the nitro group in the precursor can be achieved using reducing agents such as tin(II) chloride or iron powder.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring can yield benzimidazole N-oxides, while reduction of the nitro group in the precursor can produce the corresponding amine .

Scientific Research Applications

N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-3-ethoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-3-ethoxybenzamide involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to tubulin, inhibiting its polymerization and disrupting microtubule dynamics. This can lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other cellular targets, contributing to its antimicrobial and anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[3-(1H-1,3-Benzodiazol-2-YL)propyl]acetamide
  • N-(1H-1,3-Benzodiazol-2-YL)benzamide
  • 4-[3-(1H-Benzimidazol-2-YL)-1H-indazol-6-YL]-2-methoxyphenol

Uniqueness

N-[3-(1H-1,3-Benzodiazol-2-YL)-2-methylphenyl]-3-ethoxybenzamide is unique due to its specific substitution pattern on the benzimidazole ring and the presence of the ethoxybenzamide moiety. This structural uniqueness can result in distinct biological activities and physicochemical properties compared to other benzimidazole derivatives .

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-2-methylphenyl]-3-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2/c1-3-28-17-9-6-8-16(14-17)23(27)26-19-13-7-10-18(15(19)2)22-24-20-11-4-5-12-21(20)25-22/h4-14H,3H2,1-2H3,(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHKUJUDPHCEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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